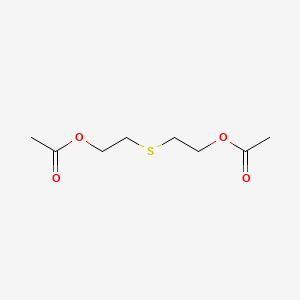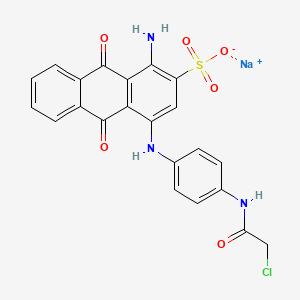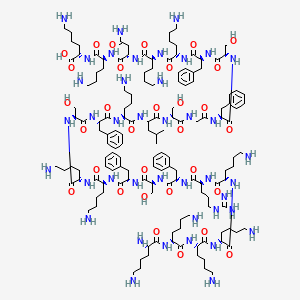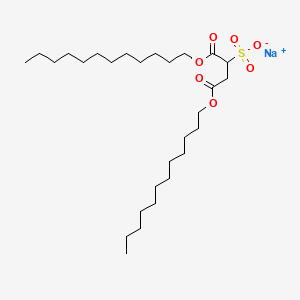
2,2'-Thiodiethanol diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Thiodiethanol diacetate, also known as bis(β-thioethyl acetate), is an organosulfur compound with the molecular formula C₈H₁₄O₄S. It is a derivative of thiodiethanol, where the hydroxyl groups are replaced by acetate groups. This compound is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Thiodiethanol diacetate can be synthesized through the esterification of 2,2’-thiodiethanol with acetic anhydride. The reaction typically involves the following steps:
Reactants: 2,2’-Thiodiethanol and acetic anhydride.
Catalyst: A small amount of acid catalyst, such as sulfuric acid, may be used to facilitate the reaction.
Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Purification: The product is purified by distillation or recrystallization to obtain pure 2,2’-Thiodiethanol diacetate.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Thiodiethanol diacetate follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
2,2’-Thiodiethanol diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2,2’-thiodiethanol and acetic acid.
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 2,2’-Thiodiethanol and acetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiodiethanol derivatives.
科学的研究の応用
2,2’-Thiodiethanol diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.
作用機序
The mechanism of action of 2,2’-Thiodiethanol diacetate involves its ability to undergo hydrolysis and release 2,2’-thiodiethanol, which can interact with various molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. Additionally, its oxidation products, such as sulfoxides and sulfones, can participate in redox reactions and influence cellular processes.
類似化合物との比較
2,2’-Thiodiethanol diacetate can be compared with other similar compounds, such as:
Thiodiglycol: Also known as bis(2-hydroxyethyl)sulfide, thiodiglycol is structurally similar but lacks the acetate groups. It is used as a solvent and in the production of mustard gas.
Diethylene glycol: This compound is similar in structure but contains oxygen atoms instead of sulfur. It is used as a solvent and in the production of antifreeze.
Thiodiethylene glycol: Similar to thiodiglycol but with additional hydroxyl groups, it is used in the production of polymers and as a solvent.
The uniqueness of 2,2’-Thiodiethanol diacetate lies in its acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
4275-28-9 |
|---|---|
分子式 |
C8H14O4S |
分子量 |
206.26 g/mol |
IUPAC名 |
2-(2-acetyloxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C8H14O4S/c1-7(9)11-3-5-13-6-4-12-8(2)10/h3-6H2,1-2H3 |
InChIキー |
HWLINJPYLXLANY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCCSCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1S,5R,6R,7R,8S)-7,8-diacetyloxy-3,9-dioxabicyclo[3.3.1]nonan-6-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13743969.png)







![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





